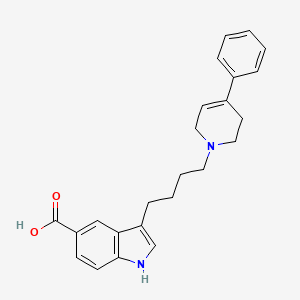

Carmoxirole

Vue d'ensemble

Description

Le Carmoxirole est un agoniste sélectif des récepteurs dopaminergiques D2. Il s'agit d'un acide indolecarboxylique portant un substituant 4-(4-phényl-1,2,3,6-tétrahydropyridin-1-yl)butyle en position 3 . Le this compound a été principalement étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier dans la prise en charge de l'insuffisance cardiaque et de l'hypertension artérielle .

Applications De Recherche Scientifique

Chemistry: Carmoxirole is used as a model compound in studies involving dopamine receptor agonists and their interactions with other molecules.

Biology: Research on this compound has provided insights into the role of dopamine receptors in various physiological processes.

Mécanisme D'action

- Role : Activation of D2Rs modulates neurotransmitter release, particularly noradrenaline, and influences sympathetic activation .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Carmoxirole plays a significant role in biochemical reactions by interacting primarily with dopamine D2 receptors. It displays high affinity for these receptors while showing negligible binding to dopamine D1 receptors . In vitro studies have demonstrated that this compound inhibits field-stimulated noradrenaline release from rabbit ear arteries at nanomolar concentrations . This inhibition can be completely blocked by (−)sulpiride, indicating the specificity of this compound’s action on dopamine D2 receptors . Additionally, this compound exhibits a marked affinity for 5-HT1A receptors, although its affinity for α1- and α2-adrenoceptors is low .

Cellular Effects

This compound influences various cellular processes, particularly in the context of heart failure. It modulates sympathetic activation, leading to reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide levels . These changes result in decreased systemic vascular resistance and improved cardiac pump function . In laboratory settings, this compound has been shown to reduce mean arterial pressure and pulmonary wedge pressure, enhancing overall cardiac performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with dopamine D2 receptors. By binding to these receptors, this compound modulates neurotransmitter release and sympathetic activation . This interaction leads to a reduction in pre-load and afterload, ultimately improving cardiac function . Additionally, this compound’s partial agonistic activity at dopamine D2 receptors and its slight antagonistic actions at α2-adrenoceptors contribute to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with sustained reductions in neurohormonal levels and improvements in hemodynamic parameters

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces circulating norepinephrine, vasopressin, and atrial natriuretic peptide levels . Higher doses lead to more pronounced reductions in systemic vascular resistance and heart rate, accompanied by improvements in cardiac pump function . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate neurotransmitter release and sympathetic activation. It interacts with enzymes and cofactors that regulate dopamine and norepinephrine levels . By influencing these metabolic pathways, this compound alters metabolic flux and metabolite levels, contributing to its therapeutic effects in heart failure and hypertension .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The precise transport mechanisms and distribution patterns of this compound require further elucidation.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré .

Méthodes de production industrielle

La production industrielle du Carmoxirole peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Carmoxirole subit diverses réactions chimiques, notamment :

Oxydation : le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : des réactions de réduction peuvent être employées pour modifier les groupes fonctionnels présents dans le this compound.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles peuvent varier en fonction du produit souhaité et de la réaction spécifique réalisée .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés ayant des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et des applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : le this compound est utilisé comme composé modèle dans des études impliquant des agonistes des récepteurs dopaminergiques et leurs interactions avec d'autres molécules.

Biologie : la recherche sur le this compound a fourni des informations sur le rôle des récepteurs dopaminergiques dans divers processus physiologiques.

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs dopaminergiques D2. Cette liaison module la libération de neurotransmetteurs tels que la noradrénaline et influence l'activation sympathique. L'activation des récepteurs dopaminergiques D2 conduit à divers effets physiologiques, notamment la réduction de la précharge et de la postcharge dans le système cardiovasculaire . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound comprennent les récepteurs dopaminergiques et le système rénine-angiotensine .

Comparaison Avec Des Composés Similaires

Composés similaires

Apomorphine : un autre agoniste des récepteurs dopaminergiques présentant des propriétés pharmacologiques similaires.

Bromocriptine : un agoniste dopaminergique utilisé dans le traitement de la maladie de Parkinson et d'autres affections.

Cabergoline : un agoniste des récepteurs dopaminergiques utilisé pour traiter l'hyperprolactinémie et d'autres troubles.

Unicité du Carmoxirole

Le this compound est unique dans son action sélective sur les récepteurs dopaminergiques D2 périphériques, ce qui le distingue d'autres agonistes dopaminergiques qui peuvent avoir des effets sur le système nerveux central. Cette sélectivité rend le this compound particulièrement précieux dans le traitement des maladies cardiovasculaires, car il module l'activation sympathique sans implication significative du système nerveux central .

Propriétés

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSOIHMEOKEZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043892 | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98323-83-2 | |

| Record name | Carmoxirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoxirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOXIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []

ANone: Research suggests that this compound exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.

ANone: In vitro and ex vivo studies demonstrate that this compound inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that this compound may possess antithrombotic properties.

ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that this compound inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.

ANone: this compound is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []

ANone: The plasma half-life of this compound is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.

ANone: Studies in normal volunteers found no significant effect of this compound on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []

ANone: Studies in both animals and humans have yielded conflicting results regarding this compound's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.

ANone: Yes, preliminary research suggests that this compound may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []

ANone: this compound, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)